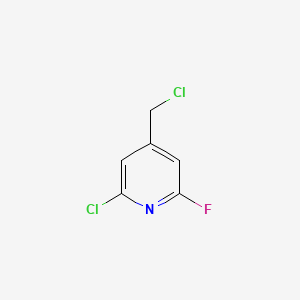![molecular formula C17H15NO3 B15251608 1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 28842-48-0](/img/structure/B15251608.png)
1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-(isopropylamino)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-(isopropylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with isopropylamine. The process may include steps such as nitration, reduction, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-(isopropylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
1-Hydroxy-4-(isopropylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-(isopropylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in cellular processes.
Interacting with DNA: The compound may bind to DNA, affecting its replication and transcription.
Modulating Signaling Pathways: It can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione
- 1-Hydroxy-4-(4-methylanilino)anthraquinone
- 1-Hydroxy-4-(p-toluidino)anthraquinone
Comparison: 1-Hydroxy-4-(isopropylamino)anthracene-9,10-dione stands out due to its unique isopropylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
28842-48-0 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-hydroxy-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c1-9(2)18-12-7-8-13(19)15-14(12)16(20)10-5-3-4-6-11(10)17(15)21/h3-9,18-19H,1-2H3 |
InChI Key |
QQOJBTKAGBIFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


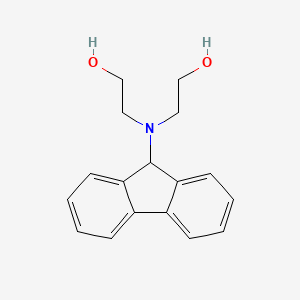
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
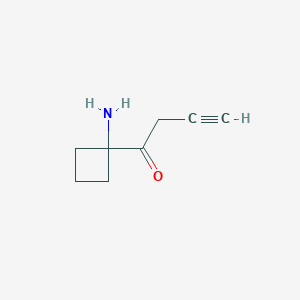
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
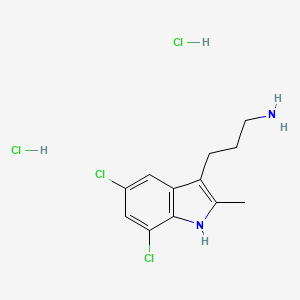

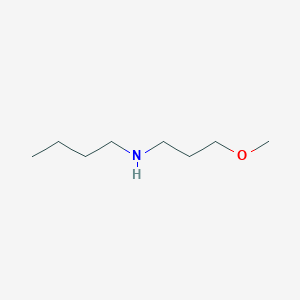
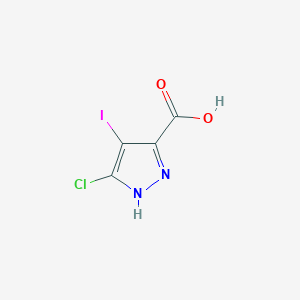
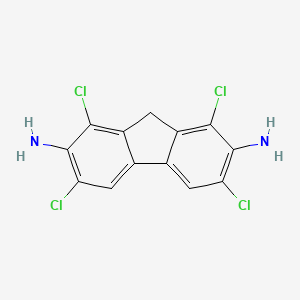
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)
